2-(4-chloro-1H-indol-1-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide
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Overview
Description
2-(4-chloro-1H-indol-1-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide is a synthetic organic compound that belongs to the indole family Indoles are heterocyclic compounds with a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring This compound is characterized by the presence of a chloro-substituted indole moiety and an acetamide linkage to another indole unit
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-1H-indol-1-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of 4-chloro-1H-indole: This can be achieved by chlorination of indole using reagents like thionyl chloride or phosphorus pentachloride.
Acetamide Formation: The 4-chloro-1H-indole is then reacted with acetic anhydride to form 4-chloro-1H-indol-1-yl acetate.
Coupling Reaction: The final step involves coupling the 4-chloro-1H-indol-1-yl acetate with 2-(1H-indol-3-yl)ethylamine under basic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(4-chloro-1H-indol-1-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: The chloro group in the indole ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of indole oxides.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of substituted indole derivatives with various functional groups.
Scientific Research Applications
2-(4-chloro-1H-indol-1-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of 2-(4-chloro-1H-indol-1-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(1H-indol-3-yl)acetonitrile: Another indole derivative with different substituents.
3-(1H-indol-3-yl)isoindolin-1-one: A compound with a similar indole structure but different functional groups.
(5-chloro-2-methyl-1H-indol-3-yl)acetate: A chloro-substituted indole with an acetate group.
Uniqueness
2-(4-chloro-1H-indol-1-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide is unique due to its specific substitution pattern and the presence of both chloro and acetamide groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C20H18ClN3O |
---|---|
Molecular Weight |
351.8 g/mol |
IUPAC Name |
2-(4-chloroindol-1-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide |
InChI |
InChI=1S/C20H18ClN3O/c21-17-5-3-7-19-16(17)9-11-24(19)13-20(25)22-10-8-14-12-23-18-6-2-1-4-15(14)18/h1-7,9,11-12,23H,8,10,13H2,(H,22,25) |
InChI Key |
BTASRJYUTLAQJN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)CN3C=CC4=C3C=CC=C4Cl |
Origin of Product |
United States |
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